molecular formula C10H10ClN B3286274 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole CAS No. 823220-61-7

2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole

Cat. No.: B3286274
CAS No.: 823220-61-7
M. Wt: 179.64 g/mol
InChI Key: UVBMCNAPJJYIHB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. This compound features a pyrrole ring substituted with a 2-chlorophenyl group. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzaldehyde with an amine, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)pyrrole: Lacks the dihydro component, making it less saturated.

    2-(2-Bromophenyl)-2,3-dihydro-1H-pyrrole: Similar structure but with a bromine atom instead of chlorine.

    2-Phenyl-2,3-dihydro-1H-pyrrole: Lacks the chlorine substituent.

Uniqueness

2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole is unique due to the presence of both the 2-chlorophenyl group and the dihydro component, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, and the dihydro component can affect the compound’s stability and interaction with biological targets.

Properties

IUPAC Name

2-(2-chlorophenyl)-2,3-dihydro-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-5,7,10,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBMCNAPJJYIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CNC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90838556
Record name 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90838556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823220-61-7
Record name 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90838556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
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2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
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Reactant of Route 5
2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole
Reactant of Route 6
2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole

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